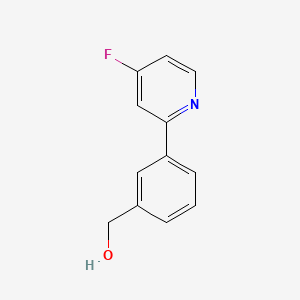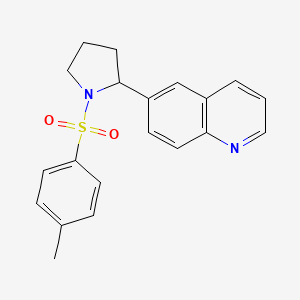
6-(1-Tosylpyrrolidin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Tosylpyrrolidin-2-yl)quinoline is a complex organic compound that combines a quinoline ring with a tosylated pyrrolidine moiety Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine ring The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, and pyrrolidine is a five-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Tosylpyrrolidin-2-yl)quinoline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Tosylation: The final step involves the tosylation of the pyrrolidine nitrogen.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
6-(1-Tosylpyrrolidin-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrrolidine derivatives.
科学研究应用
6-(1-Tosylpyrrolidin-2-yl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interactions between small molecules and biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of 6-(1-Tosylpyrrolidin-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The quinoline ring can intercalate with DNA, while the tosylpyrrolidine moiety can form hydrogen bonds and hydrophobic interactions with proteins . These interactions can modulate the activity of the target molecules, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one, which is used in the synthesis of various pharmaceuticals.
Uniqueness
6-(1-Tosylpyrrolidin-2-yl)quinoline is unique due to the combination of the quinoline and tosylpyrrolidine moieties. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions .
属性
分子式 |
C20H20N2O2S |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
6-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]quinoline |
InChI |
InChI=1S/C20H20N2O2S/c1-15-6-9-18(10-7-15)25(23,24)22-13-3-5-20(22)17-8-11-19-16(14-17)4-2-12-21-19/h2,4,6-12,14,20H,3,5,13H2,1H3 |
InChI 键 |
COFPAVPYIDROKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC4=C(C=C3)N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


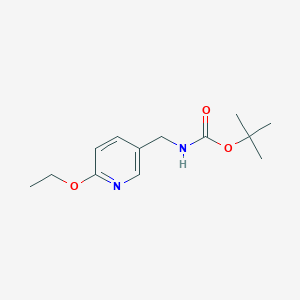

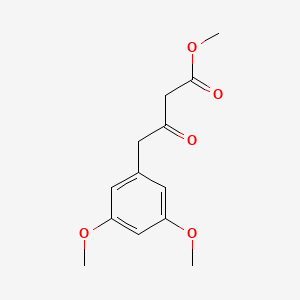
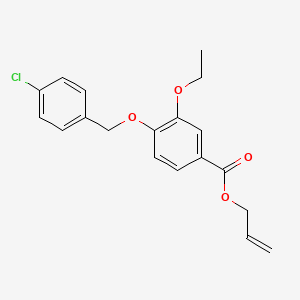
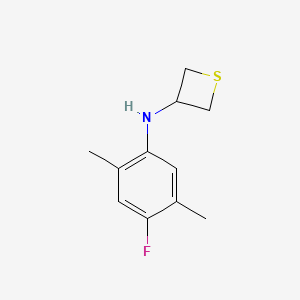
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13001916.png)

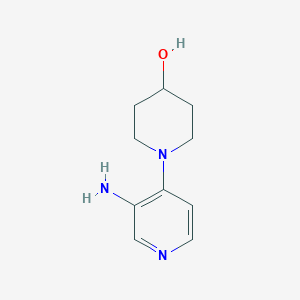

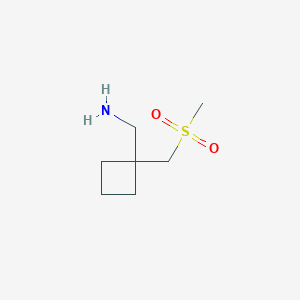

![7-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13001945.png)

